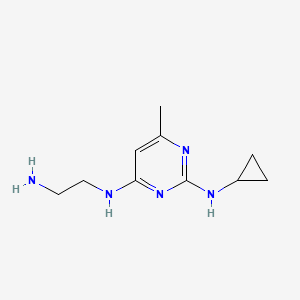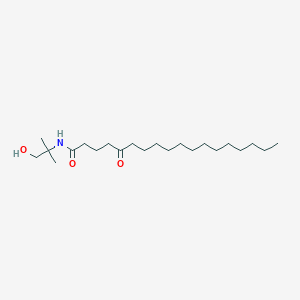
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide: is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with octadecanoic acid derivatives under specific conditions. Common reagents used in the synthesis include dichloromethane, N,N-diisopropylethylamine, and sulfuric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted amides. These products can be further utilized in various chemical processes and applications.
科学的研究の応用
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug intermediate.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular functions and responses .
類似化合物との比較
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired. Its specific structure also allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C22H43NO3 |
|---|---|
分子量 |
369.6 g/mol |
IUPAC名 |
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide |
InChI |
InChI=1S/C22H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-16-20(25)17-15-18-21(26)23-22(2,3)19-24/h24H,4-19H2,1-3H3,(H,23,26) |
InChIキー |
PGJFDNHWPRKPHY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)NC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



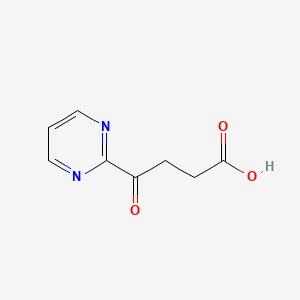
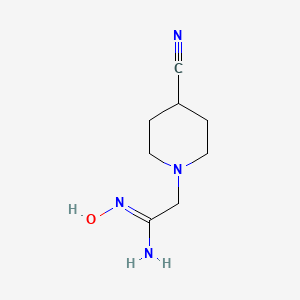

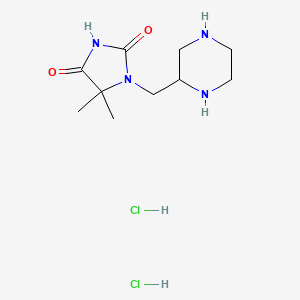
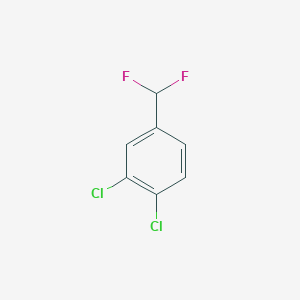



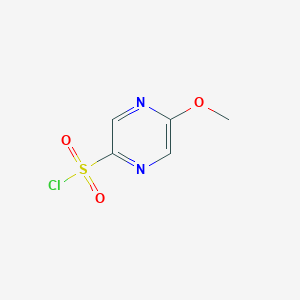

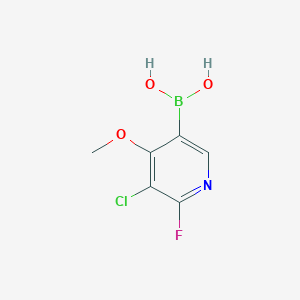
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
